7H-Benzo[c]fluorene
Description
Structure
3D Structure
Properties
IUPAC Name |
7H-benzo[c]fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12/c1-3-7-15-12(5-1)9-10-14-11-13-6-2-4-8-16(13)17(14)15/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIJWEQBTIZQMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C31)C4=CC=CC=C4C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30874039 | |
| Record name | 7H-Benzo[c]fluorene | |
| Source | EPA DSSTox | |
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Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205-12-9, 30777-20-9, 61089-87-0 | |
| Record name | 7H-Benzo[c]fluorene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzo(c)fluorene | |
| Source | ChemIDplus | |
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| Record name | Benzo(c)fluorene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030777209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzofluorene | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7H-Benzo[c]fluorene | |
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| Record name | 7H-Benzo[c]fluorene | |
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| Record name | Benzo[c]fluorene | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 3,4-BENZOFLUORENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX3702DW3A | |
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Synthetic Methodologies and Directed Chemical Transformations of 7h Benzo C Fluorene
De Novo Synthetic Routes to 7H-Benzo[c]fluorene
The synthesis of this compound can be achieved through various de novo routes, often involving multi-step processes starting from simpler precursors.
Multi-Step Organic Synthesis Approaches from Indanone Precursors
One documented multi-step synthesis of this compound begins with 1-indanone (B140024). This method involves a sequence of reactions to construct the characteristic tetracyclic system. A reported four-step process starts with 1-indanone, which undergoes bromination to yield 3-bromoindanone. Subsequent dehydrobromination of 3-bromoindanone furnishes 2H-inden-1-one. Heating 2H-inden-1-one leads to its self-condensation, producing benzo[c]fluoren-9-one. The final step involves the reduction of benzo[c]fluoren-9-one using hydrazine (B178648) hydrate (B1144303) to afford this compound. wikipedia.org
Condensation Reactions in this compound Formation
Condensation reactions play a significant role in the formation of the this compound core, particularly in routes starting from indanone derivatives. As highlighted in the multi-step synthesis from indanone precursors, the self-condensation of 2H-inden-1-one is a key step in forming the benzo[c]fluoren-9-one intermediate. wikipedia.org This type of reaction involves the joining of two molecules, often with the elimination of a small molecule like water. While the direct condensation to form this compound itself might involve complex pathways, condensation reactions are crucial for building the fused ring system present in the benzo[c]fluorene scaffold or its oxidized forms like benzo[c]fluorenones.
Advanced Synthesis of this compound Derivatives
Beyond the parent structure, the synthesis of functionalized this compound derivatives is important for exploring their diverse properties and applications.
Palladium-Catalyzed Dehydrogenative Rearrangements for Derivatization
Palladium catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including polycyclic aromatic hydrocarbons and their derivatives. Palladium-catalyzed reactions, such as dehydrogenative rearrangements and annulations, are employed to construct or functionalize the benzo[c]fluorene framework. A novel dehydrogenative rearrangement of arylvinylcyclopropenes catalyzed by palladium complexes has been reported for the synthesis of this compound derivatives. mathnet.ru Additionally, palladium-catalyzed oxidative cycloaddition reactions involving 1-indanones and internal aryl alkynes have been shown to yield benzo[c]fluorenone derivatives with satisfactory yields and regioselectivity. rsc.org These methods often involve complex catalytic cycles that facilitate the formation of new carbon-carbon bonds and the rearrangement of existing structures to form the desired polycyclic system.
Regioselective Functionalization Strategies
Achieving regioselectivity in the functionalization of polycyclic aromatic systems like this compound is a significant challenge. Regioselective functionalization strategies aim to introduce substituents at specific positions on the aromatic core. While general strategies for regioselective C-H functionalization of arenes using metal catalysts exist, specific methods for the regioselective functionalization of this compound are actively being developed. acs.org For instance, the synthesis of substituted naphthalenes, structurally related to parts of the benzo[c]fluorene system, has been achieved through regioselective palladium-catalyzed annulation reactions. thieme-connect.com Research into the synthesis of hydroxy-7H-benzo[c]fluoren-7-ones also highlights the importance of controlled reaction conditions to achieve substitution at desired positions. researchgate.net
Synthesis of Hydroxy-7H-benzo[c]fluoren-7-ones as Synthetic Intermediates
Hydroxy-7H-benzo[c]fluoren-7-ones are valuable synthetic intermediates for the preparation of more complex molecules, including photochromic naphthopyrans. researchgate.net An efficient synthesis of 2-, 3-, and 4-hydroxy-7H-benzo[c]fluoren-7-ones has been described, utilizing oxazolines as activating groups for aromatic nucleophilic substitution. researchgate.netresearchgate.net This synthetic approach starts from readily available dimethoxynaphthaldehydes. researchgate.net Another reported method for preparing 4-hydroxy-7H-benzo[c]fluoren-7-one involves the cyclization of polyaromatic precursors or oxidative functionalization of this compound derivatives. benchchem.com Specific methods include Friedel-Crafts acylation followed by hydroxylation or photochemical oxidation in the presence of singlet oxygen. benchchem.com Optimization of these reactions often involves careful selection of solvents, catalysts (such as Fe³⁺ or Cu²⁺), and temperature to enhance yield and regioselectivity. benchchem.com
Data Table: Selected Synthetic Intermediates and Derivatives
| Compound Name | Molecular Formula | PubChem CID | Role in Synthesis |
| 1-Indanone | C₉H₈O | 8898 | Starting material for multi-step synthesis wikipedia.org |
| 3-Bromoindanone | C₉H₇BrO | 179443 | Intermediate in synthesis from 1-indanone wikipedia.org |
| 2H-Inden-1-one | C₉H₆O | 135702 | Intermediate formed by dehydrobromination wikipedia.org |
| Benzo[c]fluoren-9-one | C₁₇H₁₀O | 160947 | Intermediate formed by self-condensation wikipedia.org |
| This compound | C₁₇H₁₂ | 915 | Target compound |
| 7,7-Dimethyl-7H-benzo[c]fluorene | C₁₉H₁₆ | 59513021 | Example of a functionalized derivative fishersci.ca |
| 4-Hydroxy-7H-benzo[c]fluoren-7-one | C₁₇H₁₀O₂ | 72889275 | Synthetic intermediate for complex molecules researchgate.netbenchchem.com |
| 3,5,10-Tribromo-7H-benzo[c]fluoren-7-one | C₁₇H₇Br₃O | 130074628 | Brominated derivative jcsp.org.pk |
Detailed Research Findings: Synthesis of Hydroxy-7H-benzo[c]fluoren-7-ones
Research has focused on developing efficient and regioselective routes to hydroxy-7H-benzo[c]fluoren-7-ones. One study describes a method starting from dimethoxynaphthaldehydes, employing oxazolines to activate the aromatic ring for nucleophilic substitution. researchgate.netresearchgate.net This approach allows for the synthesis of isomers with hydroxyl groups at different positions (2, 3, or 4). researchgate.net
Another study details the preparation of 4-hydroxy-7H-benzo[c]fluoren-7-one through the oxidative functionalization of this compound derivatives or cyclization of polyaromatic precursors. benchchem.com Specific conditions explored include Friedel-Crafts acylation followed by hydroxylation using meta-chloroperbenzoic acid (mCPBA) under controlled pH, or photochemical oxidation with singlet oxygen. benchchem.com Optimization studies for the oxidation reactions highlight the impact of solvent choice (polar aprotic solvents like DMF are beneficial), catalyst tuning (Fe³⁺ or Cu²⁺ can improve regioselectivity at the 4-position), and temperature control (60–80°C to minimize side products). benchchem.com Spectroscopic methods like ¹H NMR, IR spectroscopy, and HRMS are crucial for confirming the structure of the synthesized hydroxy-7H-benzo[c]fluoren-7-ones. benchchem.com
Preparation of Spiro[benzo[c]fluorene-7,9′-fluorene] Dimers
Spiro[benzo[c]fluorene-7,9′-fluorene] (SBFF) based dimers have garnered interest, particularly in the field of organic light-emitting diodes (OLEDs) due to their desirable optical and thermal properties koreascience.krresearchgate.netkoreascience.kr. The synthesis of these spiro dimers commonly involves palladium-catalyzed cross-coupling reactions, with the Suzuki coupling being a prominent method koreascience.krresearchgate.netresearchgate.netmolaid.com. This approach typically utilizes halogenated and boronic acid derivatives of the spiro[benzo[c]fluorene-7,9′-fluorene] core or related fluorene (B118485) and benzo[c]fluorene precursors koreascience.krresearchgate.netmolaid.com.
Several novel spiro[benzo[c]fluorene-7,9′-fluorene] based dyes have been successfully prepared through the Suzuki coupling reaction from corresponding halogen and boronic acid derivatives koreascience.kr. Examples of these dimers include structures where two spiro[benzo[c]fluorene-7,9′-fluorene] units are linked at different positions, such as the 5,5'-, 5,9'-, 5,2'-, 9,9'-, and 2',2'-positions koreascience.kr.
The Suzuki coupling reaction, a well-established carbon-carbon bond forming process, involves a palladium catalyst, a base, and typically a halide or triflate and an organoboron compound harvard.edu. In the context of spiro[benzo[c]fluorene-7,9′-fluorene] dimer synthesis, this involves coupling a halogenated spiro[benzo[c]fluorene-7,9′-fluorene] unit with a spiro[benzo[c]fluorene-7,9′-fluorene] boronic acid derivative koreascience.krresearchgate.netmolaid.com. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the palladium catalyst, transmetallation with the organoboron compound, and reductive elimination to form the new carbon-carbon bond harvard.edu.
Detailed research findings on specific spiro[benzo[c]fluorene-7,9′-fluorene] dimers prepared via Suzuki coupling highlight their thermal stability and fluorescent properties. For instance, several dimers exhibited high fluorescent quantum yields and good morphological stability with high glass transition temperatures exceeding 174°C koreascience.kr. One specific dimer, 5-[spiro[benzo[c]fluorene-7,9′-fluoren]-5-yl] spiro[benzo[c]fluorene-7,9′-fluorene], showed a UV absorbance peak at 353 nm, an emission photoluminescence peak at 424 nm, and a quantum efficiency of 0.62 in a cyclohexane (B81311) solution koreascience.kr.
The synthesis of spiro[benzo[c]fluorene-7,9′-fluorene] based blue host materials has also been achieved through Suzuki coupling reactions, utilizing precursors such as 9-bromo-SBFF and various boronic acid derivatives researchgate.netresearchgate.netmolaid.com. This further demonstrates the versatility of the Suzuki coupling in constructing complex spiro[benzo[c]fluorene-7,9′-fluorene] architectures.
Mechanistic Investigations of this compound Reactions
Mechanistic investigations into the reactions of polycyclic aromatic hydrocarbons like this compound are crucial for understanding their reactivity and developing targeted synthetic strategies. While specific detailed mechanistic studies focusing solely on this compound in all its possible reactions are not extensively detailed in the provided snippets, insights can be drawn from studies on related fluorene and benzofluorene systems, as well as general reaction types applicable to aromatic compounds.
Proposed Reaction Mechanisms for Derivative Formation
Derivative formation of this compound can occur through various reaction pathways, including functionalization of the aromatic rings and reactions at the 7-position. Based on the synthesis of spiro[benzo[c]fluorene-7,9′-fluorene] dimers, the Suzuki coupling reaction represents a significant mechanism for forming carbon-carbon bonds and thus creating larger, more complex derivatives koreascience.krresearchgate.netresearchgate.netmolaid.com. The mechanism of the Suzuki coupling involves key steps catalyzed by palladium, including oxidative addition, transmetallation, and reductive elimination harvard.edu.
Another relevant mechanistic concept for derivative formation on aromatic systems like this compound is electrophilic aromatic substitution (SEAr). This involves the attack of an electrophile on the electron-rich aromatic ring, leading to the substitution of a hydrogen atom with the electrophile. While not specifically detailed for this compound in the provided sources, SEAr is a fundamental reaction for functionalizing aromatic hydrocarbons and could be involved in introducing various substituents onto the benzo[c]fluorene core.
Furthermore, the synthesis of benzo[c]fluorene itself has been reported via a Lewis acid-catalyzed Prins-type cycloaromatization of enol ether precursors researchgate.netresearchgate.net. This reaction proceeds through a mechanism proposed to involve the generation of oxonium species catalyzed by Lewis acids, which then undergo subsequent annulation and aromatization steps to form the polycyclic system researchgate.netresearchgate.net. This provides a mechanistic perspective on the construction of the benzo[c]fluorene core structure from simpler molecules.
Exploration of Intramolecular Electrophilic Addition Pathways
Intramolecular electrophilic addition pathways play a significant role in the formation of cyclic and polycyclic aromatic systems. In the context of fluorene and benzofluorene chemistry, such pathways have been explored. For instance, intramolecular electrophilic aromatic substitution has been observed in related systems, leading to the formation of cyclic structures like dihydrofluorenes and benzo[a]fluorenes beilstein-journals.org. This type of reaction involves an electrophilic center within a molecule attacking an aromatic ring on the same molecule.
Another relevant intramolecular process is the cyclization step in the Lewis acid-catalyzed Prins-type cycloaromatization used for the synthesis of benzo[c]fluorene researchgate.netresearchgate.net. The proposed mechanism involves intramolecular cyclization initiated by an electrophilic species (an oxonium ion), leading to the formation of the cyclic framework of benzo[c]fluorene researchgate.netresearchgate.net. This exemplifies how intramolecular electrophilic addition can be utilized to construct the specific ring system of benzo[c]fluorene.
Studies on the synthesis of benzo[b]fluorenes have also proposed mechanisms involving intramolecular processes, such as intramolecular hydrogen atom transfer and radical recombination in photochemical reactions nih.govacs.org. While this involves radical intermediates rather than purely electrophilic species, it highlights the importance of intramolecular cyclization events in the formation of benzofluorene isomers.
These examples from related systems and synthetic routes to benzo[c]fluorene itself indicate that intramolecular electrophilic addition pathways, including intramolecular electrophilic aromatic substitution and cyclizations initiated by electrophilic species, are relevant mechanistic considerations in the chemistry of this compound and its derivatives.
Theoretical and Computational Chemistry Studies of 7h Benzo C Fluorene
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to elucidate the electronic structure of molecules. DFT methods can provide insights into properties such as molecular geometries, energy levels of molecular orbitals, charge distribution, and stability. For 7H-Benzo[c]fluorene and related polycyclic aromatic hydrocarbons (PAHs), DFT calculations have been employed to understand their intrinsic electronic properties, which are relevant to their potential use in electronic devices. researchgate.net These calculations can suggest that large PAHs exhibit excellent intrinsic charge transport properties. researchgate.net
Studies on related fluorene (B118485) derivatives and other PAHs demonstrate the application of DFT at various levels of theory, such as B3LYP with basis sets like 6-311G(d) or 6-31G(d), to model reaction pathways, determine energies and geometries of different electronic states (including triplet states), and investigate the effect of substituents on molecular properties. researchgate.netresearchgate.net The choice of functional and basis set can influence the accuracy of the calculated electronic structure. nih.govacs.org For instance, the B3LYP functional combined with basis sets like aug-cc-pVTZ has been used to compute charges from the electrostatic potential. nih.govacs.org
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Behavior
Time-Dependent Density Functional Theory (TD-DFT) is a computational method specifically designed to study the excited states of molecules and predict their optical properties, such as absorption and emission spectra. For this compound and its derivatives, TD-DFT calculations can provide valuable information about their behavior under light irradiation.
TD-DFT computations have been used to support the electronic structure analysis of related compounds and to study the absorption and photophysical properties of non-planar cyclopenta-fused PAHs. researchgate.netscience.gov These calculations can help in understanding the nature of electronic transitions and predicting the wavelengths of light that the molecule will absorb or emit. For example, TD-DFT analysis at levels such as TD-B3LYP/6-311 + G(d,p) has been applied to examine the electronic substituent effects on the molecular properties of PAH derivatives. researchgate.net
Molecular Orbital Analysis and Electronic Distribution Characterization
Analysis of molecular orbitals (MOs), particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is fundamental to understanding the electronic distribution and reactivity of a molecule. The energy gap between the HOMO and LUMO (the band gap) is a critical parameter that influences a material's electrical and optical properties.
Computational studies, often using DFT, allow for the visualization and characterization of MOs in this compound. This analysis helps in understanding where the electron density is localized and how it might change during chemical reactions or upon excitation. The electronic distribution within the molecule dictates its interactions with other molecules and its behavior in electronic or optoelectronic devices. While specific detailed MO analysis for this compound was not extensively found in the search results, the principle of MO analysis using DFT is a standard approach for PAHs and related compounds to understand their electronic structure and charge transport properties. researchgate.net
Conformational Analysis and Aromaticity Assessment
Conformational analysis investigates the different spatial arrangements that a molecule can adopt due to rotation around single bonds, and their relative stabilities. Aromaticity is a key concept for cyclic, planar molecules with a delocalized pi electron system, which imparts special stability and electronic properties.
For this compound, conformational analysis would primarily focus on the flexibility introduced by the 7H carbon and potential puckering of the five-membered ring relative to the fused aromatic systems. While direct conformational analysis studies for this compound were not prominently featured in the search results, conformational analysis is a recognized application of computational chemistry, sometimes linked to properties like acidity constants. sciencemadness.orggoogle.com
Computational Design Principles for Novel this compound-Based Materials
Computational chemistry plays a vital role in the rational design of new materials with desired properties. By understanding the relationship between the structure and properties of this compound through computational studies, researchers can develop design principles for synthesizing novel derivatives or incorporating the this compound core into larger molecular architectures.
Computational design approaches can involve modifying the this compound structure by adding substituents, fusing additional rings, or incorporating it into polymers or supramolecular assemblies. DFT and TD-DFT calculations can then be used to predict how these modifications affect the electronic structure, optical properties, and charge transport characteristics. This iterative computational process allows for the screening of potential candidates before experimental synthesis, saving time and resources. The study highlighting the design of unconventional semiconductor compounds based on higher PAHs for high-performance devices exemplifies this approach, where electronic structure calculations guide material design. researchgate.net Computational chemistry is also used to obtain molecular properties that impact non-linearity in materials. science.gov
Environmental Occurrence, Distribution, and Physico Chemical Transformation of 7h Benzo C Fluorene
Sources of Environmental Release and Formation
The release and formation of 7H-Benzo[c]fluorene in the environment stem from both human activities and natural processes. PAHs in general are formed during the incomplete combustion or pyrolysis of organic matter. wikipedia.org
Anthropogenic Emissions from Combustion Processes
Incomplete combustion of organic resources, such as coal, fossil fuels, and wood, is a primary source of anthropogenic PAH emissions, including this compound. ijnc.iracs.org Industrial processes, vehicular exhaust, and residential heating with wood are significant contributors to atmospheric PAH levels. ijnc.ircanada.caiarc.fr Workers in industries involved with coal, crude oil, or coal products may face higher risks of exposure. wikipedia.org Coal tar, a byproduct of incomplete combustion, is known to contain this compound. wikipedia.orgoup.comccme.ca
Natural Formation Pathways (e.g., Wildfires, Volcanic Activity)
Natural phenomena also contribute to the formation and release of PAHs. Forest fires and volcanic eruptions are identified as natural sources of PAHs. ijnc.iracs.orgcanada.caccme.ca These events involve the combustion of organic matter, leading to the generation of various PAH compounds. canada.ca
Petrogenic and Pyrogenic Contributions
PAHs in environmental samples can originate from petrogenic or pyrogenic sources. ijnc.irallenpress.com Petrogenic PAHs are naturally present in materials like coal and crude oil and are found in refined petroleum products, coal tar, and coal-tar pitch. mdpi.com Pyrogenic PAHs, on the other hand, are formed during the incomplete combustion of organic matter and are present in substances such as soot, smoke, and diesel particulate matter. allenpress.commdpi.com Studies analyzing environmental samples have shown that the distribution profiles of PAHs can be a combination of both pyrogenic and petrogenic signatures. allenpress.com For instance, this compound has been found to dominate the toxicity of petrogenic materials in some studies. researchgate.net
Environmental Fate and Transport Mechanisms
Once released into the environment, this compound undergoes various processes that govern its distribution and persistence across different environmental compartments. PAHs are generally relatively hydrophobic and have low solubility in water, especially those with higher molecular weights. canada.caccme.ca
Atmospheric Deposition and Gas/Particle Partitioning
In the atmosphere, PAHs like this compound can exist in both the gas phase and adsorbed onto particulate matter. iarc.frnih.govaaqr.org The partitioning between these two phases is influenced by factors such as temperature and the compound's vapor pressure. nih.govcsic.es Higher molecular weight PAHs tend to associate more with particles. aaqr.org Atmospheric deposition, both dry and wet, plays a significant role in transporting PAHs from the air to other environmental media, including water bodies and soil. canada.caaaqr.orgcopernicus.org Dry deposition is considered a major process for the transfer of atmospheric PAHs to surfaces. aaqr.org
Aquatic Mobility and Sediment Partitioning
In aquatic systems, PAHs tend to adsorb onto suspended matter in the water column. canada.ca Due to their lipophilic nature, PAHs have a high potential for adsorption to organic matter and particle surfaces. canada.caccme.canih.gov This adsorption leads to their deposition and accumulation in sediments, which can act as a major environmental sink for these compounds. canada.ca The tendency of PAHs to partition into organic matter and onto particle surfaces generally increases with increasing molecular weight. ccme.ca The mobility of PAHs in soil and sediments is influenced by factors such as particle size, pore size, and the organic carbon content of the matrix. nih.gov The octanol-water partition coefficient (Kow) is related to a compound's solubility in water; a higher Kow value indicates lower aqueous solubility and a greater tendency for sorption to soil. nih.gov
Data Table: Environmental Partitioning Properties (Illustrative based on general PAH behavior)
| Property | General Trend for Higher Molecular Weight PAHs (like this compound) | Relevant Environmental Compartment |
| Water Solubility | Decreases with increasing molecular weight | Water, Sediment |
| Vapor Pressure | Decreases with increasing molecular weight | Air |
| Octanol-Water Partition Coefficient (Kow) | Increases with increasing molecular weight | Water, Sediment, Biota |
| Tendency to Adsorb to Particles | Increases with increasing molecular weight | Air, Water, Soil, Sediment |
Detailed Research Findings Highlights:
this compound has been identified as a major constituent of coal tars. oup.comccme.ca
Atmospheric concentrations of PAHs, including those likely encompassing this compound, can vary seasonally, with higher levels sometimes observed in colder months, potentially due to increased emissions and temperature-dependent gas-particle partitioning. csic.es
Soil Accumulation and Sorption Dynamics
Soil serves as a significant sink for PAHs due to their hydrophobic nature and strong affinity for soil organic matter. ccme.canih.gov This strong adsorption to soil particles can lead to the accumulation of PAHs in soil ecosystems over time. nih.gov The extent of soil accumulation and the specific sorption dynamics of this compound are influenced by factors such as soil composition, organic carbon content, and the presence of other contaminants. While specific quantitative data on the soil accumulation and sorption dynamics solely for this compound are limited in the provided search results, general principles for PAHs apply. The tendency of PAHs to partition into organic matter and onto particle surfaces increases with the number of benzenoid rings. ccme.ca This suggests that this compound, a four-ring PAH, would exhibit significant sorption to soil organic matter.
Studies on urban soils have shown elevated concentrations of PAHs, including those that are carcinogenic, originating from various sources like traffic and industrial activities. researchgate.net The total PAH content in urban soils can significantly exceed background values. researchgate.net Research on agricultural soils irrigated with treated wastewater also indicated heavy contamination with PAHs, with 4- and 5-ring PAHs being dominant contributors. mdpi.com These findings underscore the potential for this compound, as a four-ring PAH, to accumulate in soils, particularly in areas impacted by anthropogenic activities.
Abiotic and Biotic Transformation Pathways in Environmental Matrices
PAHs in the environment undergo various transformation processes, both abiotic and biotic, which can alter their chemical structure and environmental persistence. These processes include photodegradation and microbial degradation.
Photodegradation, the breakdown of compounds by light, is an important abiotic transformation pathway for PAHs in environmental matrices, particularly in air and surface waters where they are exposed to sunlight. PAHs that absorb light at wavelengths greater than 290 nm, which is the range of solar radiation reaching the Earth's surface, are susceptible to direct photolysis. concawe.eu
Studies on the photodegradation of other PAHs, such as fluorene (B118485) (a three-ring PAH structurally related to this compound), have shown that they can undergo relatively fast photolysis in natural waters. pjoes.com For fluorene, main photoproducts like 9-fluorenone (B1672902) and 9-hydroxyfluorene have been detected. pjoes.com Photodegradation can occur through direct photolysis or via reactions with photochemically produced species like hydroxyl radicals. nih.govscielo.br For benzo[a]fluorene, a related compound, the half-life for the reaction with hydroxyl radicals in the atmosphere is estimated to be around 8.3 hours. nih.gov
Research on the photodegradation of a mixture including fluorene demonstrated that the process follows pseudo-first-order kinetics under UV irradiation. nih.gov The rate of photodegradation can be influenced by factors such as pH and the presence of other substances. nih.gov While specific photodegradation data for this compound were not explicitly found, the photochemical reactivity observed for structurally similar PAHs like fluorene and benzo[a]fluorene suggests that this compound is also likely to undergo photodegradation in sunlit environmental compartments. This process can lead to the formation of oxidized intermediates, which may have different toxicities and further degradation potential compared to the parent compound. pjoes.comscielo.brnih.gov
Microbial degradation is a crucial biotic process for the removal of PAHs from the environment, particularly in soil and aquatic sediments. Various microorganisms, primarily bacteria and fungi, possess the enzymatic machinery to break down PAHs. pjoes.comoup.com
Studies on the microbial degradation of fluorene have identified several bacterial genera capable of its metabolism, including Mycobacterium and Alcaligenes. pjoes.comoup.com Degradation pathways often involve initial dioxygenation reactions, leading to the formation of dihydrodiols, followed by ring cleavage and further metabolism. pjoes.comoup.com For instance, degradation of fluoranthene (B47539) (a four-ring PAH) by Mycobacterium sp. strain PYR-1 involves dioxygenation at different positions, producing metabolites like fluorene-9-one. pjoes.comoup.com
More directly relevant, research on the biodegradation of benzo[a]fluorene by Pseudomonas strains isolated from refinery effluent has provided insights into the potential degradation pathways for fluorene-related PAHs. researchgate.net These Pseudomonas strains were shown to degrade a significant percentage of benzo[a]fluorene. researchgate.net The degradation kinetics were found to be concentration-dependent. researchgate.net Metabolites identified during benzo[a]fluorene degradation included 3,4-dihydroxy fluorene, 2-(1-oxo-2,3-dihydro-1H-inden-2-yl) acetic acid, 3,4-dihydrocoumarin, salicylic (B10762653) acid, catechol, and oxalic acid. researchgate.net A proposed metabolic pathway involved the transformation of benzo[a]fluorene via the formation of fluorene, which was then further metabolized through the salicylate (B1505791) pathway to form catechol, subsequently degraded by meta-cleavage. researchgate.net
While specific degradation pathways for this compound may differ in the initial steps compared to benzo[a]fluorene or fluorene due to structural variations, the research on these related compounds suggests that microbial degradation is a significant fate process for this compound in contaminated environments. The involvement of dioxygenases and subsequent ring cleavage pathways is likely to be a common theme in its microbial metabolism.
Table 1 summarizes some findings on the microbial degradation of related PAHs.
| Compound | Microorganism(s) | Key Findings | Source |
| Fluorene | Mycobacterium, Alcaligenes | Degradation via dioxygenation, producing metabolites like fluorene-9-one. | pjoes.comoup.com |
| Benzo[a]fluorene | Pseudomonas sp. WDE11, WD23 | Degradation rates, concentration-dependent kinetics, half-lives, identification of metabolites (e.g., 3,4-dihydroxy fluorene, catechol). | researchgate.net |
| Fluoranthene | Mycobacterium sp. PYR-1 | Dioxygenation at different positions, leading to fluorene-type metabolites. | pjoes.comoup.com |
Bioaccumulation is the process by which chemicals are taken up by an organism directly from the environment or through the consumption of contaminated food, resulting in a higher concentration in the organism than in the surrounding medium. For hydrophobic organic compounds like PAHs, bioaccumulation potential is an important consideration in assessing their environmental risk. rivm.nl
The tendency of PAHs to partition into biological lipids generally increases with increasing molecular weight and hydrophobicity, as indicated by the octanol-water partition coefficient (Kow). ccme.ca This lipophilicity facilitates their uptake and accumulation in the tissues of organisms. Bioaccumulation is a key criterion in chemical regulation and risk assessment, as it can lead to increasing concentrations at higher trophic levels in the food chain (biomagnification). rivm.nl
Studies have investigated the bioaccumulation of various PAHs in aquatic organisms. For example, research on estuarine copepods reported bioconcentration factor (BCF) values for several PAHs, including pyrene (B120774) and chrysene. rivm.nl Another study using Daphnia magna examined the bioaccumulation of heterocyclic PAHs, noting that depuration rates in Daphnia were higher than in fish for highly hydrophobic compounds. acs.org
While specific bioaccumulation data (such as BCF or bioaccumulation factor - BAF values) for this compound were not found in the provided search results, its structural similarity to other bioaccumulative PAHs suggests that it also has the potential to bioaccumulate in organisms. The extent of bioaccumulation would depend on its specific physico-chemical properties, the exposure concentration in the environment, and the physiology of the exposed organism. Research on the bioaccumulation of a range of PAHs is used in risk assessment to understand the potential for these compounds to move through food chains and pose risks to wildlife and potentially humans. rivm.nl
Analytical Methodologies for Environmental Monitoring and Detection of 7h Benzo C Fluorene
Advanced Sample Preparation and Extraction Techniques
Efficient extraction of 7H-Benzo[c]fluorene from complex environmental matrices is a critical step to ensure accurate quantification. Several advanced techniques are employed to enhance recovery and reduce matrix interference.
Solid-Phase Microextraction (SPME) from Environmental Samples
Solid-Phase Microextraction (SPME) is a sample preparation technique that offers advantages such as reduced organic solvent consumption, time efficiency, and cost-effectiveness. mdpi.com SPME involves the use of a sorbent material to extract analytes from a sample matrix. ttcenter.ir This technique is considered almost universal due to its ability to analyze various sample types in different physical states (liquid, gas, solid) and its capability for determining analytes at trace and ultra-trace levels. ttcenter.ir SPME is one of the chosen techniques for sample preparation and analyte enrichment in analytical chemistry. ttcenter.ir
Accelerated Solvent Extraction (ASE) for Environmental Matrices
Accelerated Solvent Extraction (ASE), also known as Pressurized Fluid Extraction (PFE), is a widely accepted method for extracting organic compounds, including PAHs, from solid and semi-solid environmental matrices such as soils, sludges, and sediments. kemolab.hrthermofisher.comanaliticaweb.com.br ASE utilizes elevated temperature and pressure with common solvents to enhance extraction efficiency, reduce extraction times, and significantly decrease solvent consumption compared to traditional methods like Soxhlet extraction. thermofisher.comanaliticaweb.com.brlcms.czthermofisher.com The elevated temperature and pressure in ASE increase analyte diffusion rates, improve analyte solubility, decrease solvent viscosity, and disrupt solute-matrix interactions, leading to more rapid and complete extractions. thermofisher.comanaliticaweb.com.br ASE is approved for use in U.S. EPA Method SW-846 3545A for the extraction of various semi-volatile organic compounds, including PAHs. analiticaweb.com.br Studies have shown that ASE can achieve comparable or better extraction efficiencies for PAHs from environmental samples compared to traditional methods, with good recoveries and precision. kemolab.hrnih.gov For instance, when using ASE to extract PAHs from soil, spike recoveries for 16 PAH compounds ranged between 86.7% and 116.2%. analiticaweb.com.br
Table 1: Comparison of ASE and Conventional Extraction for PAHs in Sediments and Soils
| Method | Typical Solvent Volume | Typical Extraction Time |
| Conventional | Large (e.g., 250-500 mL for Soxhlet) thermofisher.com | Hours lcms.cz |
| ASE | Significantly Reduced (e.g., 40 mL) analiticaweb.com.br | Minutes (e.g., 20 min) analiticaweb.com.br |
Miniaturized Extraction Methods for Trace Analysis
Miniaturized extraction techniques are increasingly employed for the trace analysis of PAHs in environmental samples, offering advantages such as reduced solvent consumption and faster sample preparation. mdpi.comencyclopedia.pubttcenter.ir These techniques include dispersive solid-phase extraction (d-SPE), magnetic solid-phase extraction (MSPE), stir bar sorptive extraction, and fabric phase sorptive extraction. mdpi.comencyclopedia.pub Miniaturized SPE, for example, has been extensively used in environmental science for isolating various pollutants, including PAHs, in water and sewage samples. ttcenter.ir These methods leverage the contact between the adsorbent and the target analytes to achieve higher extraction yields and shorten sample preparation time. ttcenter.ir Novel sorbents, such as metal-organic frameworks (MOFs) and carbon-based materials, have been successfully coupled with miniaturized extraction techniques for enhanced PAH extraction from environmental matrices. mdpi.comencyclopedia.pub Electromembrane extraction (EME) is another miniaturized liquid phase extraction technique that has been explored for the selective extraction and enrichment of hydroxylated PAHs, metabolites of PAHs, in biological samples, showing potential for trace analysis in environmental contexts as well. chromatographyonline.com
Chromatographic and Spectrometric Quantification Methods
Following sample preparation and extraction, chromatographic and spectrometric methods are essential for the identification and quantification of this compound in environmental samples.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of PAHs in environmental samples such as air, water, and soil. thermofisher.comscioninstruments.com GC-MS provides both separation of complex mixtures and structural information for identification through mass spectral data. scioninstruments.comepa.gov U.S. EPA Method 8270 provides procedures for the analysis of solid, water, and air samples for semi-volatile organic compounds, including PAHs, using GC-MS. thermofisher.com GC-MS/MS (tandem mass spectrometry) offers higher detection selectivity compared to single MS, which is beneficial for analyzing complex matrices and quantifying PAHs. researchgate.netcedre.fr GC-MS methods can achieve low detection limits for PAHs, ranging from picograms to nanograms, depending on the specific compound and matrix. epa.govresearchgate.net For accurate quantification, especially for co-eluting isomers, optimized capillary columns with specific selectivity are crucial in GC-MS analysis. gcms.cz
High-Performance Liquid Chromatography (HPLC) for Separation and Detection
High-Performance Liquid Chromatography (HPLC) is another primary technique for the separation and detection of PAHs, including this compound, in environmental samples. mdpi.comencyclopedia.pubresearchgate.netresearchgate.net HPLC is particularly useful for analyzing PAHs that may not be well-resolved by GC. epa.gov HPLC coupled with fluorescence detection (HPLC-FLD) is a sensitive method commonly used for PAH analysis, as many PAHs exhibit native fluorescence. researchgate.netresearchgate.netresearchgate.net For instance, HPLC with fluorescence detection has been used to determine this compound concentrations in airborne particulates. researchgate.netnih.gov Specific HPLC conditions, such as the type of column (e.g., C18, PAH-specific columns) and mobile phase composition (e.g., acetonitrile-water gradient), are optimized for effective separation of PAHs. researchgate.netresearchgate.netrestek.com The use of specialized PAH columns in HPLC can improve resolution and accuracy, especially for isomeric PAHs. gcms.czrestek.com
Table 2: HPLC Conditions for this compound Analysis in Airborne Particulates
| Parameter | Condition |
| Columns | Two ZORBAX Eclipse PAH, one Inertsil ODS-P (in series) researchgate.net |
| Mobile Phase | Acetonitrile–water (98:2, v/v) researchgate.net |
| Flow Rate | 0.3 mL/min researchgate.net |
| Detection Wavelengths | Excitation 309 nm, Emission 354 nm researchgate.net |
Research findings demonstrate the application of these methods for analyzing this compound in various environmental matrices. For example, HPLC with fluorescence detection was used to measure particulate-phase this compound concentrations in urban air, showing seasonal variations. researchgate.netnih.gov Concentrations in Beijing, China, were significantly higher in winter (11000 ± 6100 pg m⁻³) compared to summer (40 ± 12 pg m⁻³). nih.gov In Kanazawa, Japan, winter concentrations (13 ± 5.0 pg m⁻³) were also higher than summer concentrations (2.7 ± 0.52 pg m⁻³). nih.gov
Applications of 7h Benzo C Fluorene Derivatives in Advanced Materials Science
Development of Organic Light-Emitting Diodes (OLEDs) Utilizing Fluorene (B118485) Scaffolds
Compounds based on the fluorene scaffold, including derivatives of 7H-Benzo[c]fluorene, are significant in the development of materials for OLED applications. researchgate.net The rigid, planar nature of the fluorene core allows for targeted functionalization, enabling precise control over the electronic and optical properties of the resulting molecules. This ability to tune properties is critical for achieving desired performance characteristics, such as specific emission wavelengths, high efficiencies, and improved operational stability in OLED devices.
Research efforts have investigated spiro[benzo[c]fluorene-7,9′-fluorene] (SBFF) derivatives for their utility as host and dopant materials in blue OLEDs. rsc.orgrsc.org The synthesis and evaluation of derivatives featuring anthracene (B1667546) substituents have been reported. rsc.orgrsc.org These studies indicate that both the position and nature of substituents on the SBFF scaffold play a crucial role in determining the luminescence efficiency and color purity of the resulting OLEDs. rsc.org
Examples of spiro[benzo[c]fluorene-7,9′-fluorene] derivatives explored as host materials include 9-(10-phenylanthracene-9-yl)SBFF (BH-9PA), 9-(10-(naphthalene-1-yl)anthracene-9-yl)SBFF (BH-9NA), and 9-(10-(4-(naphthalene-1-yl)phenyl)anthracene-9-yl)SBFF (BH-9NPA). rsc.org When employed as host materials in conjunction with dopants such as Bis[4-(di-p-N,N-diphenylamino)styryl]stilbene (DSA-Ph) or N,N-diphenyl-N′,N′-dim-tolyl-SBFF-5,9-diamine (BD-6MDPA), these materials have exhibited blue electroluminescence. rsc.org For instance, devices incorporating BH-9PA doped with DSA-Ph and BD-6MDPA produced blue electroluminescent spectra centered at 468 nm and 464 nm, achieving luminance efficiencies of 7.03 cd A⁻¹ and 6.60 cd A⁻¹, respectively. rsc.org
Fluorene-derived organic fluorescent semiconductors are recognized as valuable building blocks for constructing wide bandgap organic semiconductors suitable for luminescent materials. rsc.org A common strategy involves derivatization at the 2,7-positions of the fluorene core to enhance the effective conjugation area, thereby improving charge transport. rsc.org The reactivity at the 9-position is also a consideration, particularly concerning material stability. rsc.org
Investigation of this compound as Organic Semiconductor Materials for Optoelectronic Devices
Organic semiconductors are integral to the functionality of various optoelectronic devices, including OLEDs, organic photovoltaic devices (OPVs), and organic field-effect transistors (OFETs). europa.eu The progress in these technologies is significantly dependent on the development of high-performance organic electroactive materials and a deeper understanding of the relationships between their chemical structure and properties. europa.eu
Derivatives of this compound are being explored for their potential as organic semiconductor materials. The extended π-conjugation inherent in the benzo[c]fluorene system facilitates efficient charge transport, a fundamental requirement for semiconductor behavior. Research on related polycyclic aromatic hydrocarbons with fused ring systems, including five-, six-, and seven-membered rings, which are isomers of pentacene, has demonstrated that structural modifications can yield materials exhibiting p-type organic semiconductor characteristics. rsc.org For example, certain benzo wikipedia.orgontosight.aicyclohepta[1,2-b]fluorene derivatives have shown field-effect mobilities up to 0.025 cm² V⁻¹ s⁻¹ in transistors fabricated using solution processing techniques. rsc.org While this is an example of an isomer, it illustrates the potential for fluorene-based fused-ring systems to function as organic semiconductors.
The planar structure of this compound, formed by fused aromatic rings, contributes to its stability, making it suitable for applications in organic electronics. cymitquimica.com Other compounds with similar fused-ring architectures, such as 7H-Benzo[c]carbazole, are also under investigation for their potential in organic electronics due to their planar geometry, fluorescent properties, and stability. cymitquimica.com
The ability to modify optoelectronic properties through chemical functionalization is a key advantage of organic semiconductors. rsc.org Research on fluorene derivatives highlights the effectiveness of introducing aryl groups at specific positions to improve charge transport and photoluminescence quantum yield. rsc.org This approach is also relevant to the development of high-performance organic semiconductor materials based on this compound derivatives.
Research into Structure-Property Relationships for Materials Design and Optimization
A thorough understanding of the correlation between the chemical structure of this compound derivatives and their resulting properties is essential for the rational design and optimization of materials for specific applications in advanced electronics. Even subtle structural changes can lead to significant variations in electronic, optical, and thermal properties, which directly influence device performance and longevity.
Studies on fluorene-based materials used in OLEDs and as organic semiconductors underscore the importance of the substitution patterns on the fluorene scaffold. rsc.orgresearchgate.net For instance, the position of substituents on spiro[benzo[c]fluorene-7,9′-fluorene] has been shown to impact the luminescence efficiency and color purity of OLEDs. rsc.org Similarly, the introduction of aryl groups at the 2,7-positions of fluorene derivatives can enhance their charge transport capabilities. rsc.org
Research also explores how the incorporation of different functional groups or the extension of the π-conjugation system in benzo[c]fluorene derivatives influences their electronic structure, charge carrier mobility, and photoluminescence quantum yield. Investigations involving benzo[c]fluorene-cored compounds with twisted peripheral moieties have focused on understanding how concentration affects emission and identifying structures that minimize concentration quenching, a critical factor for applications requiring light amplification. researchgate.net These studies provide valuable insights into how molecular design impacts photophysical behavior and potential device performance.
Q & A
Basic Research Questions
Q. What are the critical physical and chemical properties of 7H-Benzo[c]fluorene that influence experimental design?
- Answer : Key properties include:
- Molecular weight : 216.28 g/mol .
- Boiling point : ~80.7°C (cyclohexane solvent) .
- LogP (octanol/water partition coefficient) : 3.44, indicating high hydrophobicity .
- Solubility : Low water solubility; typically dissolved in non-polar solvents (e.g., cyclohexane, toluene) for laboratory use .
- Flammability : Flash point of -18.0°C in cyclohexane solutions, requiring strict fire safety protocols .
These properties dictate solvent selection, storage conditions (20°C in inert environments), and handling precautions to avoid degradation or hazards .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and flame-retardant lab coats to prevent skin/eye contact and electrostatic ignition .
- Ventilation : Work in fume hoods to avoid inhalation of vapors, which may cause dizziness or respiratory irritation .
- Storage : Keep solutions in tightly sealed, inert containers at 20°C; avoid exposure to heat or sparks .
- Waste Disposal : Incinerate in certified facilities to prevent environmental release due to high aquatic toxicity (H410 classification) .
Q. Which analytical methods are recommended for identifying this compound in chemical mixtures?
- Answer :
- Gas Chromatography-Mass Spectrometry (GC-MS) : Effective for quantifying trace amounts in environmental samples (e.g., aerosols, soil) due to high sensitivity .
- High-Performance Liquid Chromatography (HPLC) : Paired with UV/fluorescence detection for separation from co-eluting polycyclic aromatic hydrocarbons (PAHs) .
- Reference Standards : Use certified solutions (e.g., 100 µg/mL in cyclohexane) for calibration .
Advanced Research Questions
Q. How does this compound contribute to DNA adduct formation, and what experimental models are used to study its carcinogenicity?
- Answer :
- Mechanism : Metabolized into reactive intermediates that bind to DNA, forming adducts linked to mutagenesis and lung tumorigenesis .
- Methodologies :
- In Vivo Models : Intraperitoneal injection in mice induces lung tumors, mimicking coal tar exposure .
- DNA Adduct Analysis : Use P-postlabeling or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify adducts in tissues .
- Contradictions : Discrepancies in tumor potency between pure compound studies and complex mixtures (e.g., coal tar) highlight synergistic effects requiring further dose-response analyses .
Q. What challenges arise in detecting this compound in environmental samples, and how can they be mitigated?
- Answer :
- Challenges :
- Low Concentrations : Often present at ppm levels in complex matrices (e.g., soil, particulate matter) .
- Co-elution with Isomers : Differentiation from structurally similar PAHs (e.g., benzo[b]fluorene) requires high-resolution chromatography .
- Solutions :
- Sample Preconcentration : Solid-phase extraction (SPE) or liquid-liquid extraction to enhance detection limits .
- Multidimensional GC (GC×GC) : Improves separation efficiency in highly contaminated samples .
Q. How do the thermodynamic properties of this compound affect its environmental persistence and bioaccumulation?
- Answer :
- Persistence Factors :
- High LogP : Promotes adsorption to organic matter in soil, reducing biodegradation .
- Vapor Pressure : 225 hPa at 37.7°C facilitates atmospheric transport as particulate matter .
- Bioaccumulation : Lipophilicity drives accumulation in adipose tissues, modeled using quantitative structure-activity relationship (QSAR) assays .
Q. What methodological considerations are critical when designing toxicity studies for this compound?
- Answer :
- Dose Administration : Oral gavage or inhalation models to replicate human exposure routes, with careful monitoring of metabolic activation .
- Endpoint Selection : Measure lung-specific DNA adducts and tumor incidence over long-term studies (≥12 months) .
- Positive Controls : Compare with benzo[a]pyrene to contextualize carcinogenic potency .
Q. How can researchers resolve contradictions in reported toxicological data for this compound?
- Answer :
- Standardized Protocols : Adopt OECD guidelines for consistent dosing, solvent use (e.g., corn oil vs. cyclohexane), and endpoint measurements .
- Mixture Studies : Evaluate co-exposure effects with other PAHs to clarify synergistic or antagonistic interactions .
- Mechanistic Studies : Use knockout rodent models to isolate metabolic pathways (e.g., CYP450 enzymes) influencing toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
